N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine
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Overview
Description
N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 . This compound is characterized by the presence of an aminomethyl group attached to a benzyl ring, along with isopropyl and methylamine groups. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine typically involves the reaction of 2-(aminomethyl)benzyl chloride with isopropylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products, depending on the electrophile used.
Scientific Research Applications
N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: Used for the preparation of buffer solutions and as a component in pharmaceuticals and cosmetics.
N-[3-(aminomethyl)benzyl]acetamidine: Belongs to the class of phenylmethylamines and is used in various chemical applications.
Uniqueness
N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both isopropyl and methylamine groups, along with the aminomethylbenzyl moiety, allows for versatile applications in research and industry .
Properties
IUPAC Name |
N-[[2-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(2)14(3)9-12-7-5-4-6-11(12)8-13/h4-7,10H,8-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULZEINBSCZKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=CC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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